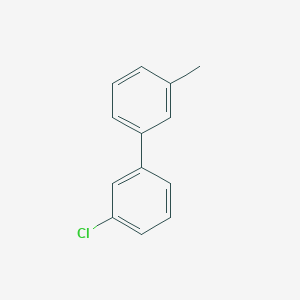

3-Chloro-3'-methyl-1,1'-biphenyl

Beschreibung

Eigenschaften

CAS-Nummer |

19482-18-9 |

|---|---|

Molekularformel |

C13H11Cl |

Molekulargewicht |

202.68 g/mol |

IUPAC-Name |

1-chloro-3-(3-methylphenyl)benzene |

InChI |

InChI=1S/C13H11Cl/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 |

InChI-Schlüssel |

UVXXXPUFDFKYEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Effects

The electronic and steric properties of substituents significantly influence the reactivity and applications of biphenyl derivatives. Below is a comparative analysis:

- Electronic Effects : The methyl group in this compound is electron-donating, enhancing electron density on the adjacent ring, while chlorine and bromine (in 3-Bromo-3'-chloro-1,1'-biphenyl) are electron-withdrawing, altering electrophilic substitution patterns .

Physical and Chemical Properties

Vorbereitungsmethoden

Preparation of 3-Chloro-2-methylphenylmagnesium Halide

The synthesis begins with 2,6-dihalotoluene precursors, such as 2,6-dichlorotoluene or 2-bromo-6-chlorotoluene. Under inert conditions, magnesium metal reacts with these substrates in anhydrous tetrahydrofuran (THF) to form 3-chloro-2-methylphenylmagnesium chloride or bromide. The reaction proceeds via a single-electron transfer mechanism, with halogen displacement facilitating the formation of the organomagnesium species. Key challenges include controlling exothermicity and minimizing proto-dehalogenation side reactions, which are mitigated by slow addition and temperature maintenance at −10°C.

Catalytic Cross-Coupling with Halogenobenzenes

The Grignard intermediate undergoes cross-coupling with halogenobenzenes (e.g., bromobenzene) in the presence of transition-metal catalysts. Nickel(II) acetylacetonate and palladium complexes are predominant, with nickel demonstrating superior efficacy in biphenyl formation. A representative protocol involves:

-

Reagents : 0.085 mol 3-chloro-2-methylphenylmagnesium chloride, 0.120 mol bromobenzene

-

Catalyst : 0.00003 mol nickel(II) acetylacetonate hydrate (0.02–0.04 mol% relative to Grignard reagent)

-

Conditions : 50°C in 1,2-dichloroethane (DCE), 23-hour reaction time.

This method yields 88.9% 3-chloro-2-methyl-1,1'-biphenyl after acidic workup and purification, as quantified by gas chromatography.

Optimization of Reaction Conditions and Catalyst Efficiency

Solvent and Temperature Effects

Polar aprotic solvents like DCE facilitate ionic intermediates, while coordinating solvents (THF) deactivate catalysts. Optimal results occur at 50°C, balancing reaction kinetics and thermal decomposition risks. Elevated temperatures (>70°C) promote protodehalogenation, reducing yields by 15–20%.

Industrial Applications and Scalability Considerations

The described nickel-catalyzed method achieves 60% overall yield in multi-gram syntheses, making it viable for pilot-scale production. Critical considerations include:

-

Cost Efficiency : Nickel catalysts are 40% cheaper than palladium equivalents.

-

Waste Management : Magnesium halide byproducts require neutralization with 0.1 N HCl, generating saline wastewater.

-

Process Safety : Exothermic Grignard formation necessitates jacketed reactors with precise temperature control.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 3-chloro-3'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via photocatalytic cross-coupling reactions. For example, AuPd nanoparticles supported on nitrogen-rich carbon nitride (AuPd@CN) catalyze the coupling of chloroarenes and methyl-substituted aryl precursors under visible light irradiation. Key parameters include:

- Catalyst loading : 2-5 mol% AuPd@CN.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance charge separation .

- Light source : Visible light (λ = 450 nm) optimizes electron-hole pair generation.

Yield optimization requires strict control of stoichiometry (1:1 molar ratio of precursors) and reaction time (12-24 hours). Lower yields (<60%) are observed with electron-deficient aryl chlorides due to reduced oxidative addition efficiency.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (calculated: m/z 202 for C₁₃H₁₁Cl; observed: 202 via electron ionization) .

- NMR :

- ¹H NMR : Methyl protons appear as a singlet at δ 2.35 ppm. Aromatic protons show splitting patterns consistent with meta-substitution (e.g., doublet of doublets for H-2 and H-6).

- ¹³C NMR : Chlorinated carbon resonates at δ 125-130 ppm, while the methyl carbon appears at δ 21 ppm.

- X-ray Crystallography : Resolves steric effects between chloro and methyl groups (dihedral angle ~45° between phenyl rings) .

Basic: What safety protocols are essential when handling chlorinated biphenyl derivatives?

Answer:

- Exposure Limits : Adhere to OSHA’s Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for chlorinated aromatics .

- Containment : Use fume hoods for synthesis and solvent removal. Absorb spills with diatomaceous earth or acid binders .

- Waste Disposal : Halogenated waste must be incinerated at >1,000°C to prevent dioxin formation .

Advanced: How can researchers design catalytic systems to improve regioselectivity in biphenyl cross-coupling reactions?

Answer:

- Catalyst Design : Bimetallic systems (e.g., AuPd) enhance selectivity by stabilizing transition states. Nitrogen-doped carbon supports improve electron transfer .

- Ligand Effects : Bulky ligands (e.g., PPh₃) suppress homocoupling by sterically hindering undesired pathways.

- Substituent Analysis : Electron-donating groups (e.g., methyl) ortho to the coupling site reduce steric hindrance, increasing yield by 15-20% compared to para-substituted analogs .

Advanced: How should researchers address contradictions in spectroscopic data for halogenated biphenyls?

Answer:

Common discrepancies arise from:

- Solvent Effects : Chloroform-d vs. DMSO-d₆ shifts proton signals by 0.1-0.3 ppm. Always report solvent and internal standards.

- Isomerization : Thermal or photolytic interconversion of atropisomers can split NMR peaks. Use low-temperature (‒40°C) NMR to freeze conformers .

- Purity : Trace solvents (e.g., DMF) in MS may produce adducts (m/z +73). Purify via column chromatography (silica gel, hexane:EtOAc 9:1) before analysis .

Advanced: What applications exist for halogenated biphenyls in materials science or agrochemical research?

Answer:

- Photocatalysis : As electron-deficient aromatics, they act as hole acceptors in organic photovoltaic systems, improving charge mobility .

- Agrochemical Intermediates : The methyl group enhances lipid solubility, making derivatives (e.g., bifenthrin analogs) potent pyrethroid insecticides. Structural modifications at the 3-position improve binding to insect sodium channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.